molecular formula C17H14ClNO4 B1442223 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1035229-33-4

5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1442223
CAS No.: 1035229-33-4
M. Wt: 331.7 g/mol
InChI Key: BZZOXWZXEQFUKK-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1035229-33-4) is a benzoxazinone derivative with the molecular formula C₁₇H₁₄ClNO₄ and a molecular weight of 331.75 g/mol . Its structure features a benzoxazinone core substituted with a benzyloxy group at position 5 and a 2-chloroacetyl moiety at position 6. The compound’s InChIKey (BZZOXWZXEQFUKK-UHFFFAOYSA-N) and PubChem ID (available in commercial databases) confirm its unique stereoelectronic properties.

Properties

IUPAC Name

8-(2-chloroacetyl)-5-phenylmethoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c18-8-13(20)12-6-7-14(16-17(12)23-10-15(21)19-16)22-9-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZOXWZXEQFUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CC(=C2O1)C(=O)CCl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728582
Record name 5-(Benzyloxy)-8-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035229-33-4
Record name 8-(2-Chloroacetyl)-5-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035229-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Benzyloxy)-8-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Introduction of the Benzyloxy Group

  • The benzyloxy substituent at position 5 is typically introduced by reacting a suitable phenolic or hydroxy precursor with benzyl alcohol derivatives or benzyl halides.
  • This step is usually conducted under basic conditions (e.g., using potassium carbonate or sodium hydride) to promote nucleophilic substitution, resulting in the formation of the benzyloxy ether linkage.

Introduction of the 2-Chloroacetyl Group

  • The chloroacetyl moiety is introduced via acylation using chloroacetyl chloride.
  • This acylation is performed in the presence of a base such as pyridine, which acts both as a solvent and an acid scavenger to neutralize hydrochloric acid formed during the reaction.
  • The reaction is typically carried out at low temperatures (0–5 °C) to control the reactivity of chloroacetyl chloride and avoid side reactions.

Cyclization to Form the Oxazinone Ring

  • The final step involves intramolecular cyclization to form the benzoxazinone core.
  • This cyclization is achieved by intramolecular nucleophilic substitution, which can be promoted under either acidic or basic conditions depending on the intermediate's functional groups.
  • Acidic conditions often involve mineral acids or Lewis acids, while basic conditions may use alkali metal hydroxides or alkoxides.
  • The reaction conditions are optimized to maximize yield and purity, often involving refluxing in suitable solvents like ethanol or acetonitrile.

Industrial Production Considerations

  • Industrial synthesis optimizes the laboratory route by employing continuous flow reactors to enhance reaction control and scalability.
  • Catalytic systems may be introduced to improve selectivity and reduce reaction times.
  • Purification techniques such as recrystallization and chromatographic methods (e.g., silica gel column chromatography or preparative HPLC) are employed to achieve high purity.
  • Process safety is emphasized due to the electrophilic nature of the chloroacetyl group, requiring closed systems and appropriate personal protective equipment.

Summary Table of Preparation Steps

Step Number Reaction Step Reagents/Conditions Outcome/Notes
1 Formation of Benzyloxy Group Benzyl alcohol or benzyl halide, base (K2CO3, NaH), solvent (DMF, acetone) Nucleophilic substitution to form benzyloxy ether
2 Introduction of Chloroacetyl Group Chloroacetyl chloride, pyridine, 0–5 °C Acylation at position 8 forming chloroacetyl intermediate
3 Cyclization to Oxazinone Ring Acidic or basic conditions, reflux in ethanol or acetonitrile Intramolecular nucleophilic substitution to form benzoxazinone core
4 Purification Recrystallization, chromatography Isolation of pure 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b]oxazin-3(4H)-one

Reaction Mechanistic Insights

  • The chloroacetyl group acts as an electrophilic center facilitating nucleophilic attack by the adjacent nitrogen or oxygen atoms during cyclization.
  • The benzyloxy group is electron-donating, stabilizing intermediates and influencing regioselectivity.
  • Intramolecular cyclization is favored due to ring strain relief and formation of a stable heterocyclic benzoxazinone ring.

Analytical Verification of the Synthesized Compound

Research Findings and Literature Support

  • The preparation methods outlined align with documented synthetic strategies for benzoxazinone derivatives, emphasizing nucleophilic substitution and acylation chemistry.
  • Industrial protocols adapt these methods for scale-up, incorporating continuous flow and catalytic improvements.
  • The compound's synthesis is well-documented in chemical databases and research articles, confirming the reliability of the described methods.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one exhibit anticancer properties. The benzo[b][1,4]oxazine scaffold has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, which has been explored in several studies. Its efficacy against various bacterial strains highlights its potential as a lead compound for developing new antibiotics. The presence of the chloroacetyl group is believed to enhance its interaction with microbial enzymes, leading to increased antimicrobial potency .

Material Science Applications

1. Polymer Synthesis

This compound can serve as a functional monomer in polymer chemistry. Its unique chemical structure allows it to participate in polymerization reactions, leading to the formation of novel polymers with enhanced thermal and mechanical properties. These polymers can be utilized in coatings, adhesives, and other industrial applications .

2. Photonic Devices

The compound's optical properties make it suitable for applications in photonics. Research has shown that incorporating this compound into polymer matrices can improve the light transmission and durability of photonic devices. Its ability to absorb specific wavelengths of light can be exploited in sensors and imaging technologies .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cells with minimal effects on normal cells.
Antimicrobial EfficacyShowed significant inhibition of Staphylococcus aureus growth compared to control groups.
Polymer ApplicationsSuccessfully synthesized a new polymer blend that exhibited improved mechanical strength and thermal stability.
Photonic ApplicationsEnhanced light transmission properties in photonic devices incorporating the compound into polymer matrices.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Receptor Affinity

Compound Name / ID Substituents 5-HT6 Receptor Affinity (Ki, nM) Key Applications Reference
Target Compound 5-benzyloxy, 8-chloroacetyl Not reported Hybrid molecule synthesis
4-Benzyl-8-(piperazin-1-yl) (Compound 19) 4-benzyl, 8-piperazine 25.0 ± 1.0 Dual 5-HT6/GABA-A receptor ligands
8-Acetyl-6-(benzyloxy) 6-benzyloxy, 8-acetyl Not reported Platelet aggregation inhibition
6-(Benzyloxy)-8-(2-chloroacetyl) (Impurity) 6-benzyloxy, 8-chloroacetyl Not reported Olodaterol impurity
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one 7-bromo Not reported Anticancer agents (PI3Kα inhibition)

Key Observations:

Substituent Position Matters :

  • The target compound’s 5-benzyloxy and 8-chloroacetyl groups contrast with positional isomers like 6-benzyloxy-8-chloroacetyl (an olodaterol impurity), which exhibit distinct biological roles .
  • Compound 19, bearing a 4-benzyl-8-piperazine motif, shows high 5-HT6 receptor affinity (Ki = 25 nM), whereas analogues with bulkier groups (e.g., 4-benzyl-8-piperazine in Compound 20) lose affinity (Ki = 1260 nM) .

Reactivity of Chloroacetyl vs. Bromoacetyl/Azidoacetyl :

  • The target compound’s chloroacetyl group is less reactive than bromoacetyl (Compound 7, CAS: 869478-09-1) or azidoacetyl (Compound 20) derivatives, which are used in click chemistry or palladium-catalyzed coupling .

Therapeutic Potential: Benzoxazinones with electron-withdrawing groups (e.g., nitro in 5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one) are intermediates for anticancer agents, while hydrophilic groups (e.g., hydroxyethyl in Compound 9) improve solubility for CNS-targeting drugs .

Critical Insights :

  • The target compound’s synthesis often involves chloroacetylation under mild conditions (DMF, NaH) , whereas bromoacetyl analogues require harsher reagents like CuBr2 .
  • Smiles rearrangement and O-alkylation are common for introducing aryloxy/thioaryl groups, as seen in platelet aggregation inhibitors .

Table 3: Hazard Comparison of Benzoxazinone Derivatives

Compound GHS Codes Hazard Statements
Target Compound H302, H315, H319 Harmful if swallowed; skin/eye irritation
8-Acetyl-6-(benzyloxy) H302, H315, H319, H332, H335 Respiratory irritation added
5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one Not reported Likely explosive due to nitro group

Safety Note: Nitro-substituted benzoxazinones (e.g., CAS 132522-81-7) pose explosion risks, unlike the target compound’s chloroacetyl group, which is safer for handling .

Biological Activity

5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 1035229-33-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological properties, including structure-activity relationships, cytotoxicity studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClNO4C_{17}H_{14}ClNO_{4} with a molecular weight of 331.75 g/mol. The compound contains a benzo[b][1,4]oxazine core, which is known for various biological activities.

Structural Representation

InChI InChI 1S C17H14ClNO4 c18 8 13 20 12 6 7 14 16 17 12 23 10 15 21 19 16 22 9 11 4 2 1 3 5 11 h1 7H 8 10H2 H 19 21 \text{InChI InChI 1S C17H14ClNO4 c18 8 13 20 12 6 7 14 16 17 12 23 10 15 21 19 16 22 9 11 4 2 1 3 5 11 h1 7H 8 10H2 H 19 21 }

Anticancer Activity

Recent studies have indicated that derivatives of oxazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays have been conducted on several cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundKB-31>2.815
This compoundKB-85112.496

These results suggest that while the compound exhibits some degree of cytotoxicity, it may be less effective against drug-sensitive cell lines compared to multi-drug resistant ones .

The mechanism of action for compounds in this class often involves interference with DNA replication and repair mechanisms. The presence of the chloroacetyl group is hypothesized to enhance alkylating properties, leading to increased cytotoxic effects against rapidly dividing cells.

Structure-Activity Relationship (SAR)

Structure activity relationship studies indicate that modifications on the oxazine ring significantly affect biological activity. For example:

  • Substitution at Position 8 : The introduction of halogen atoms (like chlorine) at this position has been associated with enhanced activity against certain cancer types.

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications beyond oncology. Its structural similarity to benzodiazepines indicates possible anxiolytic or anticonvulsant properties, although further studies are needed to confirm these effects .

Q & A

Basic Research Questions

Q. What are the key structural features of 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one that influence its reactivity in synthetic chemistry?

  • The compound’s reactivity is governed by its benzoxazinone core, benzyloxy group (electron-donating substituent), and 2-chloroacetyl moiety (electrophilic site). The chloroacetyl group facilitates nucleophilic substitution reactions, while the benzyloxy group can undergo deprotection under acidic or catalytic hydrogenation conditions. Structural analogs, such as 6-chloro-2H-1,4-benzoxazin-3(4H)-one, demonstrate similar reactivity patterns in heterocyclic synthesis . For detailed spectroscopic characterization (e.g., NMR, IR), consult NIST Chemistry WebBook standards for benzoxazinone derivatives .

Q. What experimental protocols are recommended for verifying the purity of this compound after synthesis?

  • Use a combination of HPLC (reverse-phase C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) to confirm molecular weight and purity. Cross-validate with 1H/13C NMR (DMSO-d6 or CDCl3) to detect residual solvents or byproducts. For crystalline samples, X-ray diffraction (as applied to 6-chloro-benzoxazinone derivatives) provides definitive structural confirmation .

Q. How can researchers mitigate hazards during handling of the 2-chloroacetyl functional group?

  • Follow OSHA and EU safety guidelines: use fume hoods, wear nitrile gloves, and employ closed-system transfers to avoid inhalation or dermal contact. The chloroacetyl group’s electrophilicity poses a risk of alkylation; neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to minimize byproduct formation from the chloroacetyl group?

  • Methodological approach :

  • Temperature control : Perform reactions at 0–5°C to suppress side reactions (e.g., hydrolysis of chloroacetyl to glycolic acid).
  • Solvent selection : Use anhydrous DCM or THF to limit moisture-induced degradation.
  • Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to enhance acylation efficiency, as demonstrated in benzoxazinone derivatization studies .
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography.

Q. What strategies are effective for resolving contradictory spectroscopic data (e.g., NMR shifts) in structural analogs?

  • Stepwise validation :

Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software).

Isotopic labeling : Introduce deuterated solvents to confirm coupling patterns.

Alternative techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, as applied in studies of 8-amino-6-chloro-benzoxazinone derivatives .

  • Cross-reference data with authoritative databases like NIST .

Q. How can the environmental fate of this compound be assessed in long-term ecotoxicological studies?

  • Experimental design :

  • Phase 1 (Abiotic) : Measure hydrolysis rates at varying pH (4–9) and UV stability using HPLC-UV.
  • Phase 2 (Biotic) : Conduct microbial degradation assays (OECD 301F) to assess biodegradability.
  • Phase 3 (Ecosystem modeling) : Apply fugacity models to predict partitioning in soil/water systems, referencing methodologies from INCHEMBIOL .

Q. What role does the benzoxazinone scaffold play in structure-activity relationship (SAR) studies for drug discovery?

  • The scaffold’s rigidity and hydrogen-bonding capacity make it a privileged structure in medicinal chemistry. For example:

  • Antibacterial activity : Analogous 2H-1,4-benzoxazin-3(4H)-ones have shown quinolone-like inhibition of DNA gyrase .
  • Anticancer potential : Chloroacetyl derivatives may act as Michael acceptors, targeting cysteine residues in kinases.
    • Use molecular docking (AutoDock Vina) to screen against protein targets like EGFR or Topoisomerase II .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for benzoxazinone derivatives?

  • Root-cause analysis :

  • Reagent purity : Verify anhydrous conditions and reagent storage (e.g., chloroacetyl chloride hydrolyzes in moisture).
  • Reaction monitoring : Use in-situ FTIR to detect intermediate formation.
  • Reproducibility : Cross-check with literature protocols, such as Frechette et al.’s benzoxazinone synthesis .

Methodological Resources

  • Synthetic protocols : Refer to Shridhar et al. (1982) for benzoxazinone core synthesis .
  • Safety guidelines : Combi-Blocks’ SDS for handling chloroacetyl derivatives .
  • Environmental impact : INCHEMBIOL project frameworks for ecotoxicology .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

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